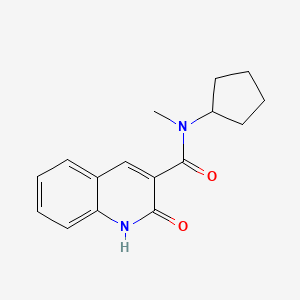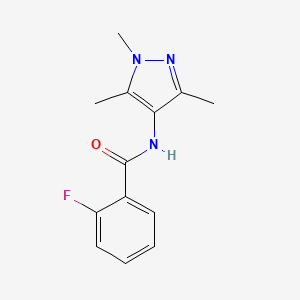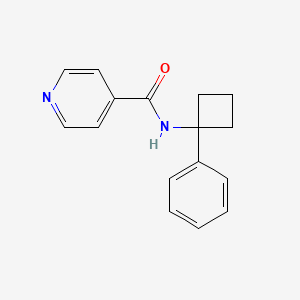
N-(4-cyanophenyl)-4-methylpiperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-cyanophenyl)-4-methylpiperidine-1-carboxamide, also known as 4-CN-BINACA, is a synthetic cannabinoid that has gained popularity in recent years due to its high potency and availability on the illicit drug market. This compound belongs to the class of indazole-3-carboxamides and acts as a potent agonist of the cannabinoid receptors, CB1 and CB2. In
作用機序
The mechanism of action of N-(4-cyanophenyl)-4-methylpiperidine-1-carboxamide involves the activation of CB1 and CB2 receptors in the brain and other organs. These receptors are part of the endocannabinoid system, which plays a key role in regulating various physiological processes such as pain, appetite, mood, and memory. When N-(4-cyanophenyl)-4-methylpiperidine-1-carboxamide binds to these receptors, it triggers a cascade of biochemical events that lead to the activation of intracellular signaling pathways and the modulation of neurotransmitter release.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-cyanophenyl)-4-methylpiperidine-1-carboxamide are similar to those of other synthetic cannabinoids, but are more potent and longer lasting. These effects include euphoria, relaxation, altered perception, tachycardia, hypertension, nausea, vomiting, and respiratory depression. In addition, N-(4-cyanophenyl)-4-methylpiperidine-1-carboxamide has been shown to have a high potential for abuse and dependence, and has been associated with a number of adverse health effects such as seizures, psychosis, and renal failure.
実験室実験の利点と制限
One of the main advantages of using N-(4-cyanophenyl)-4-methylpiperidine-1-carboxamide in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This makes it a useful tool for studying the pharmacology and toxicology of synthetic cannabinoids, as well as for developing new drugs that target these receptors. However, one of the main limitations of using N-(4-cyanophenyl)-4-methylpiperidine-1-carboxamide is its high toxicity and potential for abuse, which requires strict safety precautions and ethical considerations.
将来の方向性
There are several future directions for research on N-(4-cyanophenyl)-4-methylpiperidine-1-carboxamide, including the development of new synthetic cannabinoids with improved safety and efficacy profiles, the elucidation of the molecular mechanisms underlying its pharmacological effects, and the exploration of its potential therapeutic applications. In addition, there is a need for further research on the long-term health effects of synthetic cannabinoids, as well as on the social and economic consequences of their use and abuse.
合成法
The synthesis of N-(4-cyanophenyl)-4-methylpiperidine-1-carboxamide involves the reaction of 4-cyanophenylpiperidine-1-carboxylic acid with methylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature for several hours. The resulting product is then purified by column chromatography or recrystallization to obtain pure N-(4-cyanophenyl)-4-methylpiperidine-1-carboxamide.
科学的研究の応用
N-(4-cyanophenyl)-4-methylpiperidine-1-carboxamide has been used extensively in scientific research to study the pharmacology and toxicology of synthetic cannabinoids. This compound has been shown to be a potent agonist of the CB1 and CB2 receptors, with a binding affinity several times higher than that of Δ9-tetrahydrocannabinol (THC), the main psychoactive compound in marijuana. Studies have also shown that N-(4-cyanophenyl)-4-methylpiperidine-1-carboxamide has a longer duration of action and a higher potency than other synthetic cannabinoids such as JWH-018 and AM-2201.
特性
IUPAC Name |
N-(4-cyanophenyl)-4-methylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-11-6-8-17(9-7-11)14(18)16-13-4-2-12(10-15)3-5-13/h2-5,11H,6-9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJWFBFOYLIQRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)NC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyanophenyl)-4-methylpiperidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,3-dimethyl-N-(2-methylpropyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7475699.png)

![1,3,5-trimethyl-N-[(2-methylphenyl)methyl]pyrazole-4-carboxamide](/img/structure/B7475716.png)
![6-[(3,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7475722.png)



![[4-(4-Hydroxyphenyl)piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B7475755.png)



